molecular formula C4H7Cl2NO3S B8331628 N-chlorocarbonyl-N-isopropylsulfamic acid chloride

N-chlorocarbonyl-N-isopropylsulfamic acid chloride

Cat. No. B8331628
M. Wt: 220.07 g/mol
InChI Key: TVUKNDAMZNBJLP-UHFFFAOYSA-N
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Patent
US04327034

Procedure details

316.4 parts of pyridine are introduced at -10° C., whilst stirring, into a solution of 400 parts of phosgene in 2,500 parts of 1,2-dichloroethane. 630.4 parts of isopropylsulfamic acid chloride are then added at the same temperature and the reaction mixture is stirred for one hour at 22° C. Thereafter, the mixture is stirred for 8 minutes with 700 parts of water at 6° C. and pH 1. The organic phase is then separated off from the 2-phase mixture formed, and is filtered and subjected to fractional distillation. 763 parts (87% of theory) of N-chlorocarbonyl-N-isopropylsulfamic acid chloride, of boiling point 57°-62° C./0.11 mbar and nD25 =1.4749, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]([Cl:10])(Cl)=[O:8].ClCCCl.[CH:15]([NH:18][S:19]([Cl:22])(=[O:21])=[O:20])([CH3:17])[CH3:16]>O>[Cl:10][C:7]([N:18]([CH:15]([CH3:17])[CH3:16])[S:19]([Cl:22])(=[O:21])=[O:20])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
400
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for one hour at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is then separated off from the 2-phase mixture
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
is filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(=O)N(S(=O)(=O)Cl)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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